2-Amino-4-chloro-3-fluorobenzoic acid
Overview
Description
2-Amino-4-chloro-3-fluorobenzoic acid is a non-liquid crystalline carboxylic acid derivative . It has been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .
Synthesis Analysis
The synthesis of this compound involves solution phase peptide synthesis . The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5ClFNO2 . The IUPAC Standard InChI is InChI=1S/C7H4ClFO2/c8-5-3-4 (7 (10)11)1-2-6 (5)9/h1-3H, (H,10,11) .Chemical Reactions Analysis
The chemical reactions involving this compound are typically checked using pre-coated silica gel aluminium packed thin layer plates . The reaction suitability type is solution phase peptide synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.57 . It is an off-white solid .Scientific Research Applications
Herbicidal Activity : Liu Chang-chun (2006) conducted a study on the synthesis of 3-Chloro-4-fluorobenzoylthiourea, derived from 2-amino-4,6-dimethoxy pyrimidine and 3-chloro-4-fluorobenzoyl isosulfocyanic ester, which in turn was prepared from 3-chloro-4-fluorobenzoic acid. The findings indicated good herbicidal activity of the compound, showing its potential application in agriculture (Liu Chang-chun, 2006).
Synthesis of New Biologically Active Molecules : A study by B. S. Holla, K. Bhat, and N. S. Shetty (2003) synthesized new molecules using 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(Phenoxy)phenyl, and 4-fluorophen-yl groups known as pharmacophores. These groups were used in the synthesis of 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, which showed promising antibacterial activities (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Synthesis of Tetrahydroacridine Derivatives for Alzheimer's Disease Treatment : In 2017, Kamila Czarnecka et al. designed and synthesized 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety. These compounds were potent inhibitors of cholinesterases and β-amyloid aggregation, suggesting their potential in Alzheimer's disease treatment (Kamila Czarnecka et al., 2017).
Synthesis and Characterization of Co-crystals : A 2022 study by B. Banerjee et al. involved the synthesis and characterization of a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid. The study highlighted the compound's crystal structure and molecular interactions, showing its relevance in material science and pharmaceuticals (B. Banerjee et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of benzothiazole derivatives, which are known to have anti-cancer properties .
Result of Action
Similar compounds have been associated with respiratory system toxicity .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various chemical reactions, such as amide formation, esterification, and coupling reactions . These reactions are fundamental in synthesizing complex organic molecules .
Cellular Effects
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that similar compounds can participate in various chemical reactions, which are fundamental in synthesizing complex organic molecules .
Properties
IUPAC Name |
2-amino-4-chloro-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHROQQNUCNZNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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